Compound Description: This class of compounds, particularly those with N-acyl and N-alkyl substituents, were found to be weak endothelin (ET) receptor antagonists. Further modifications, such as incorporating ethers, sulfoxides, or sulfones in the N-alkyl substituents, led to increased activity. Significantly improved activity was observed when the N-substituents were acetamides. []
Relevance: While structurally distinct from N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide, the 2,4-Diarylpyrrolidine-3-carboxylic acids share a common research context as they are explored within the same study focusing on endothelin receptor antagonists. The study highlights the importance of specific functional groups and their impact on biological activity, which could inform future investigations into the target compound and its potential analogues. []
A-127722 (Compound 17u)
Compound Description: A-127722 is a potent and selective endothelin ET(A) receptor antagonist. It exhibits an IC50 value of 0.36 nM for inhibiting ET-1 radioligand binding at the ET(A) receptor, demonstrating a 1000-fold selectivity over the ET(B) receptor. [] Additionally, it potently inhibits phosphoinositol hydrolysis stimulated by ET-1 (IC50 = 0.16 nM) and antagonizes ET-1-induced contractions in the rabbit aorta (pA2 = 9.20). It also shows 70% oral bioavailability in rats. [] Structurally, A-127722 belongs to the 2,4-Diarylpyrrolidine-3-carboxylic acid class and features an N,N-dibutylacetamide substituent. []
Relevance: Although structurally different from N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide, A-127722 provides valuable insights into the structure-activity relationships of endothelin receptor antagonists. Specifically, its high potency and selectivity highlight the beneficial impact of incorporating N,N-dibutylacetamide substituents within the context of the 2,4-Diarylpyrrolidine-3-carboxylic acid scaffold. [] This information could inform the design and synthesis of novel compounds, including potential analogs of the target compound, with improved ET receptor activity.
Compound Description: BBS-1 is a potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [, ] It inhibits de novo expression of nNOS activity in virus-infected cells with an IC50 of 40 ± 10 nM and attenuates the formation of SDS-resistant nNOS dimers with an IC50 of 22 ± 5.2 nM. [] Crystallographic studies indicate that BBS-1 blocks iNOS dimerization by coordinating with the heme group in the iNOS monomer. []
Relevance: BBS-1 shares the 1,3-benzodioxol-5-yl moiety with N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide, indicating a potential structural basis for shared biological activity or target affinity. Understanding the mechanism of action of BBS-1, particularly its interaction with iNOS, can provide valuable insights into the potential biological activity and target interactions of N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide. [, ]
Compound Description: PPA250 is another potent inhibitor of iNOS dimerization. [] Notably, it has demonstrated efficacy in suppressing the development of arthritis in animal models, even after the onset of clinical symptoms. [] Additionally, PPA250 effectively reduces serum NO concentrations in mice treated with lipopolysaccharide. []
Relevance: Although structurally distinct from N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide, PPA250's activity as an iNOS dimerization inhibitor highlights the therapeutic potential of targeting this pathway. The success of PPA250 in animal models underscores the importance of continued research into iNOS dimerization inhibitors, which could indirectly provide insights into the potential applications of compounds like N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide. []
Compound Description: This compound is a potent inhibitor of E. coli beta-glucuronidase. []
Relevance: Similar to BBS-1, this compound shares the 1,3-benzodioxol-5-ylmethyl moiety with N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide. This structural similarity suggests a potential for overlapping biological activity profiles or shared targets. Understanding how this compound interacts with beta-glucuronidase could offer valuable clues about the potential biological activity and target interactions of N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.